molecular formula C12H17NO2S B4675171 (5-ISOPROPYL-3-THIENYL)(MORPHOLINO)METHANONE

(5-ISOPROPYL-3-THIENYL)(MORPHOLINO)METHANONE

Cat. No.: B4675171
M. Wt: 239.34 g/mol
InChI Key: AYVAUJGXRRUBFZ-UHFFFAOYSA-N
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Description

(5-ISOPROPYL-3-THIENYL)(MORPHOLINO)METHANONE is a synthetic organic compound that features a thienyl group, an isopropyl group, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ISOPROPYL-3-THIENYL)(MORPHOLINO)METHANONE typically involves multi-step organic synthesis. One common method includes the acylation of a thienyl compound followed by the introduction of the morpholino group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. For instance, the chloride ion of certain compounds can be replaced with morpholine at elevated temperatures (70–80°C) in a dioxane/water solvent mixture using sodium carbonate as a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

(5-ISOPROPYL-3-THIENYL)(MORPHOLINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thienyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

(5-ISOPROPYL-3-THIENYL)(MORPHOLINO)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-ISOPROPYL-3-THIENYL)(MORPHOLINO)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The morpholino group can modify gene expression by blocking access to specific sequences of RNA, thereby inhibiting the function of certain proteins . This mechanism is particularly useful in research involving gene knockdown and the study of protein functions.

Comparison with Similar Compounds

Similar Compounds

    (2-AMINO-5-ISOPROPYL-1H-1LAMBDA3-THIOPHEN-3-YL)(MORPHOLINO)METHANONE: Similar structure but with an amino group instead of a carbonyl group.

    (5-ISOPROPYL-3-THIENYL)(MORPHOLINO)CARBONYL: Similar structure but with a carbonyl group attached to the morpholino group.

Uniqueness

(5-ISOPROPYL-3-THIENYL)(MORPHOLINO)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with RNA and modify gene expression sets it apart from other similar compounds .

Properties

IUPAC Name

morpholin-4-yl-(5-propan-2-ylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-9(2)11-7-10(8-16-11)12(14)13-3-5-15-6-4-13/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVAUJGXRRUBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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